6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one
Description
6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one is a bicyclic heterocyclic compound featuring a pyridazone core fused with a tetrahydropyridine ring. The tetrahydro-2H-pyran-4-yl substituent at position 6 introduces conformational rigidity and enhances lipophilicity, which is critical for modulating pharmacokinetic properties such as membrane permeability and metabolic stability . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to phosphodiesterase (PDE) inhibitors, particularly PDE1B-targeting compounds .
Properties
CAS No. |
1447953-16-3 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(oxan-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C12H17N3O2/c16-12-10-2-1-5-13-11(10)8-14-15(12)9-3-6-17-7-4-9/h8-9,13H,1-7H2 |
InChI Key |
GVDMASYDROTKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN(C2=O)C3CCOCC3)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran ring, which can be synthesized through the hydrogenation of dihydropyran using a palladium catalyst under hydrogen gas. The tetrahydropyran ring is then fused with a pyrido[2,3-d]pyridazinone core through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyridazone Derivatives
Compound 3a-3h (Molecules, 2009):
- Structure : 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones.
- Synthesis : Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with alkyl/aryl halides in acetone under basic conditions .
- Key Differences :
- Lack of fused tetrahydropyridine ring.
- Substituents at position 2 (e.g., methyl, benzyl) instead of position 4.
- Lower molecular weight (avg. ~250–300 g/mol) compared to the target compound (~305 g/mol).
PDE1B-Targeting Analogues
Compound 16j (Allerston et al., 2025):
- Structure: 6-(4-Methoxybenzyl)-9-((tetrahydro-2H-pyran-4-yl)methyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one.
- Key Similarities: Contains a tetrahydro-2H-pyran-4-yl group for enhanced binding to PDE1B’s hydrophobic pocket . Fused bicyclic system (pyrido-thieno-triazolo-pyrimidine) vs. pyrido-pyridazine in the target compound.
- Activity: Exhibits sub-nanomolar inhibition of PDE1B (IC₅₀ = 0.8 nM) due to Mg²⁺-coordinating motifs .
Coumarin-Pyrimidinone Hybrids
Compounds 4i and 4j (2023 Synthesis Study):
- Structure : Integrate coumarin and pyrazolone/tetrazole moieties.
- Key Differences :
- Absence of pyridazone core.
- Extended conjugation (coumarin) enhances fluorescence but reduces metabolic stability.
Comparative Data Table
Research Findings and Implications
- Structural Rigidity : The tetrahydro-2H-pyran-4-yl group in both the target compound and 16j enhances PDE binding affinity by occupying hydrophobic pockets, as demonstrated in crystallographic studies .
- Activity Trade-offs: Simpler pyridazinones (e.g., 3a-3h) lack PDE selectivity but are synthetically accessible, whereas fused systems (e.g., 16j) achieve high potency at the cost of synthetic complexity.
- Therapeutic Potential: The target compound’s intermediate complexity positions it as a promising lead for PDE1B inhibition, balancing synthetic feasibility and activity.
Biological Activity
The compound 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one is a member of the pyridazine family, which has garnered interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate tetrahydropyran and pyridazine moieties. The methodologies for synthesizing such compounds often utilize various catalytic systems and reagents to achieve the desired structural configurations.
Antioxidant Properties
Research indicates that derivatives of pyridazine compounds exhibit significant antioxidant properties. For instance, certain synthesized analogs have demonstrated high efficacy in inhibiting lipid peroxidation, with some achieving up to 100% inhibition at 0.1 mM concentrations . This suggests that the compound may play a role in protecting against oxidative stress-related diseases.
Neuropharmacological Activity
Several studies have highlighted the neuropharmacological potential of pyridazine derivatives. For example, docking studies have shown that these compounds can inhibit the human dopamine D3 receptor , which is implicated in neuropsychiatric disorders such as schizophrenia and drug addiction . The inhibition of this receptor could pave the way for new therapeutic strategies targeting neuropsychiatric conditions.
Antiviral Activity
The antiviral properties of similar compounds have also been explored. Certain pyridazine derivatives were tested against HIV-1 strains and exhibited promising results with an EC50 value of 0.77 μM , indicating potent antiviral activity . This positions the compound as a potential candidate for further development in antiviral therapies.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various pyridazine derivatives using DPPH radical scavenging assays . Compounds derived from 6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one showed significant free radical scavenging activity but were less effective than standard antioxidants like α-tocopherol .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving receptor binding assays, several derivatives demonstrated selective binding to dopamine receptors. The results indicated that modifications to the tetrahydropyran structure could enhance receptor affinity and selectivity .
Data Tables
| Property | Value/Observation |
|---|---|
| Lipid Peroxidation Inhibition | Up to 100% at 0.1 mM |
| EC50 (Antiviral Activity) | 0.77 μM against HIV-1 |
| Dopamine D3 Receptor Binding | Significant inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
